4-(4-Bromophenyl)-3,3-dimethylbutanoic acid
Overview
Description
4-(4-Bromophenyl)-3,3-dimethylbutanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-3,3-dimethylbutanoic acid typically involves the bromination of a precursor compound followed by further functionalization. One common method involves the reaction of 4-bromobenzyl bromide with a suitable Grignard reagent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to facilitate the bromination and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Scientific Research Applications
4-(4-Bromophenyl)-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- 4-Bromophenylboronic acid
- 4-Bromophenylthiazole derivatives
Uniqueness
4-(4-Bromophenyl)-3,3-dimethylbutanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-bromophenyl)-3,3-dimethylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,8-11(14)15)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDJMVUWDYEHRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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